

# Protocol for the Synthesis of High-Purity Chromium(III) Nitrate Nonahydrate

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## Compound of Interest

Compound Name: Azane;chromium

Cat. No.: B1143656

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## Introduction

Chromium(III) nitrate nonahydrate,  $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ , is a crystalline solid with a characteristic dark purple to violet color.[1][2] It serves as a crucial precursor in the synthesis of various chromium-based catalysts, coordination complexes, and materials for the dyeing industry.[2][3][4] The high purity of this compound is paramount for applications in research and development, particularly in drug development and catalysis where trace impurities can significantly impact experimental outcomes. This document provides a detailed protocol for the synthesis of high-purity chromium(III) nitrate nonahydrate.

The described method is based on the reduction of hexavalent chromium from chromium(VI) trioxide in a nitric acid medium using methanol as the reducing agent. This process is followed by a purification step involving vacuum-assisted crystallization to yield a product of high purity.

## Materials and Reagents

Reagent/Material	Grade	Supplier	Catalog No.
Chromium(VI) Trioxide (CrO <sub>3</sub> )	ACS Reagent Grade, ≥99.0%	Sigma-Aldrich	199988
Nitric Acid (HNO <sub>3</sub> ), 70%	ACS Reagent Grade	Fisher Scientific	A467-500
Methanol (CH <sub>3</sub> OH)	ACS Reagent Grade, ≥99.8%	VWR	BDH2029
Deionized Water (H <sub>2</sub> O)	Type I	Millipore	-
Calcium Chloride (CaCl <sub>2</sub> )	Anhydrous, granular	Ward's Science	942-1351

## Safety Precautions

- Chromium(VI) trioxide is highly toxic, corrosive, and a strong oxidizing agent. It is also a known carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
- The reaction between chromium(VI) trioxide, nitric acid, and methanol is highly exothermic and can be vigorous. Perform the addition of methanol dropwise with continuous stirring and cooling to prevent an uncontrolled reaction.
- Nitric acid is corrosive and a strong oxidizing agent. Handle with care and avoid contact with skin and eyes.
- Methanol is flammable and toxic. Avoid inhalation and contact with skin.

## Experimental Protocol

This protocol is designed for the synthesis of approximately 10 g of high-purity chromium(III) nitrate nonahydrate.

## Reaction Setup

- In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 75 mL of deionized water and 50 mL of 70% nitric acid.
- Place the flask in an ice-water bath to cool the solution to 0-5 °C.
- Slowly and carefully add 25.0 g (0.25 mol) of chromium(VI) trioxide to the cooled nitric acid solution with continuous stirring. Ensure the  $\text{CrO}_3$  is fully dissolved before proceeding. The solution will have a deep orange-red color.

## Reduction of Chromium(VI)

- Measure 25 mL (0.62 mol) of methanol into the dropping funnel.
- While maintaining the reaction temperature between 5-10 °C with the ice bath, add the methanol dropwise to the stirred chromium(VI) trioxide solution over a period of approximately 1 hour. The rate of addition should be carefully controlled to prevent the temperature from exceeding 10 °C.
- A color change from orange-red to a bluish-violet indicates the reduction of Cr(VI) to Cr(III).  
[\[1\]](#)
- After the complete addition of methanol, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
- Continue stirring the solution at room temperature for an additional 2 hours to ensure the completion of the reaction.

## Crystallization and Purification

- Transfer the resulting deep violet solution to a 500 mL round-bottom flask.
- Concentrate the solution using a rotary evaporator with a water bath temperature of 40-50 °C.
- Continue the evaporation until a saturated solution is obtained and the first crystals begin to form.

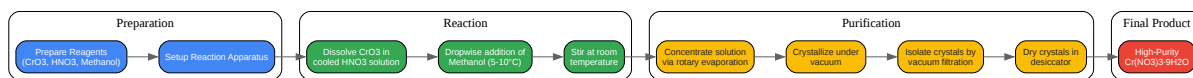
- Transfer the concentrated solution to a crystallizing dish and place it in a vacuum desiccator containing anhydrous calcium chloride as a desiccant.
- Allow the solution to stand under vacuum for 24-48 hours, or until deep violet rhombic crystals of chromium(III) nitrate nonahydrate have formed.<sup>[1]</sup>
- Isolate the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water to remove any residual nitric acid.
- Dry the purified crystals in a desiccator over anhydrous calcium chloride to a constant weight.

## Data Presentation

Parameter	Value
Reactants	
Chromium(VI) Trioxide (CrO <sub>3</sub> )	25.0 g
Nitric Acid (HNO <sub>3</sub> ), 70%	50 mL
Methanol (CH <sub>3</sub> OH)	25 mL
Reaction Conditions	
Reaction Temperature	5-10 °C
Methanol Addition Time	~1 hour
Stirring Time at Room Temperature	2 hours
Product	
Theoretical Yield	~100 g
Expected Purity	≥99%
Appearance	Dark purple to violet crystalline solid <sup>[1]</sup>
Melting Point	~60 °C <sup>[1][2]</sup>

## Visualization

### Experimental Workflow



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Caption: Workflow for the synthesis of high-purity chromium(III) nitrate nonahydrate.

## Characterization

The purity of the synthesized chromium(III) nitrate nonahydrate can be confirmed by various analytical techniques:

- **Melting Point Determination:** The melting point of the purified crystals should be sharp and consistent with the literature value of approximately 60 °C.<sup>[1][2]</sup>
- **Infrared (IR) Spectroscopy:** To confirm the presence of nitrate and water of hydration.
- **Elemental Analysis:** To determine the elemental composition (Cr, N, H) and confirm the stoichiometry of the nonahydrate.
- **Inductively Coupled Plasma - Mass Spectrometry (ICP-MS):** To quantify trace metal impurities.

## Troubleshooting

Issue	Possible Cause	Solution
Reaction becomes too vigorous and temperature exceeds 10 °C	Methanol addition is too fast	Immediately stop the addition of methanol and increase cooling. Resume addition at a much slower rate once the temperature is under control.
Product does not crystallize	Solution is not sufficiently concentrated	Continue evaporation to remove more solvent. Seeding with a small crystal from a previous batch (if available) can induce crystallization.
Crystals are green instead of violet	Formation of a different hydrate or complex	Ensure the final crystallization is performed at room temperature and the drying process is not overly aggressive. The violet color corresponds to the $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ complex.
Low yield	Incomplete reaction or loss during transfer/filtration	Ensure all reactants are added in the correct stoichiometry and reaction times are followed. Minimize losses by carefully transferring the product between steps.

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